molecular formula C8H10BrClN2 B13053995 (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine

(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine

Cat. No.: B13053995
M. Wt: 249.53 g/mol
InChI Key: DLXKPEYJCLWYDG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzene.

    Reaction with Ethylenediamine: The starting material is reacted with ethylenediamine under controlled conditions to introduce the ethane-1,2-diamine moiety.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.

Biology

In biological research, this compound may be used to study the effects of halogenated aromatic compounds on biological systems. It can serve as a model compound for investigating the interactions between halogenated molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including electronics and materials science.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in determining the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine
  • (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine
  • (1S)-1-(4-Bromo-2-iodophenyl)ethane-1,2-diamine

Uniqueness

(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination of halogens imparts distinct chemical and physical properties to the compound, making it valuable for specific applications that require these unique characteristics.

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

(1S)-1-(4-bromo-2-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrClN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

DLXKPEYJCLWYDG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)[C@@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.